1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
CAS No.: 1052406-66-2
Cat. No.: VC6260223
Molecular Formula: C16H26ClNO3
Molecular Weight: 315.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052406-66-2 |
|---|---|
| Molecular Formula | C16H26ClNO3 |
| Molecular Weight | 315.84 |
| IUPAC Name | 1-(4-methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C16H25NO3.ClH/c1-13-5-3-4-10-17(13)11-14(18)12-20-16-8-6-15(19-2)7-9-16;/h6-9,13-14,18H,3-5,10-12H2,1-2H3;1H |
| Standard InChI Key | ZBFFPSIPIDHYFW-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1CC(COC2=CC=C(C=C2)OC)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(4-methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride, reflects its dual functional groups:
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A 4-methoxyphenoxy group attached to the central propan-2-ol chain.
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A 2-methylpiperidinyl group linked to the same backbone.
The hydrochloride salt formation enhances solubility and stability, critical for pharmaceutical formulations.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 1052406-66-2 |
| Molecular Formula | C₁₆H₂₆ClNO₃ |
| Molecular Weight | 315.84 g/mol |
| IUPAC Name | 1-(4-methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
| SMILES | CC1CCCCN1CC(COC2=CC=C(C=C2)OC)O.Cl |
| PubChem CID | 2770434 |
The methoxyphenoxy group contributes to the compound’s aromaticity and potential π-π stacking interactions with biological targets, while the 2-methylpiperidinyl group introduces basicity and conformational flexibility, enabling receptor binding.
Solubility and Stability
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step process:
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Epoxidation: 4-Methoxyphenol reacts with epichlorohydrin to form an epoxide intermediate.
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Nucleophilic Attack: The epoxide reacts with 2-methylpiperidine, opening the epoxide ring and forming the propan-2-ol backbone.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Reaction Scheme:
Process Optimization
Modern techniques such as continuous flow reactors and high-pressure systems enhance reaction efficiency and scalability. These methods reduce side reactions and improve yield, critical for large-scale pharmaceutical production.
Biological Activity and Mechanistic Insights
Enzymatic Interactions
The methoxyphenoxy group’s structural resemblance to tyrosine and other phenolic substrates suggests potential enzyme inhibition. For example, it may competitively bind to tyrosine kinase active sites, disrupting phosphorylation cascades implicated in cancer and inflammatory diseases.
Receptor Modulation
The 2-methylpiperidinyl group shares homology with ligands for G protein-coupled receptors (GPCRs), particularly adrenergic and dopaminergic receptors. Molecular docking studies hypothesize that the piperidine nitrogen forms hydrogen bonds with aspartate residues in transmembrane domains, modulating receptor activity.
Pharmacological Applications and Research Status
Anti-Inflammatory Activity
The methoxyphenoxy group’s antioxidant properties could mitigate oxidative stress in inflammatory pathways. In vivo models are needed to assess effects on cytokines like TNF-α and IL-6.
Challenges and Future Directions
Pharmacokinetic Studies
Absorption, distribution, metabolism, and excretion (ADME) profiling is essential. Key questions include:
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Oral bioavailability.
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Blood-brain barrier permeability.
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Hepatic metabolism via cytochrome P450 enzymes.
Structural Modifications
Future research could explore:
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Halogenation of the phenyl ring to enhance binding affinity.
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Heterocyclic replacements for the piperidine moiety to reduce off-target effects.
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